3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(3-bromophenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4OS/c19-14-6-4-5-13(11-14)17-21-16(24-22-17)12-25-18-20-9-10-23(18)15-7-2-1-3-8-15/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNKNWLWKACJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or other brominating agents.
Attachment of the Imidazole-Thio Group: This step involves the formation of a thioether linkage between the oxadiazole ring and the imidazole ring. This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The bromine atom on the phenyl ring undergoes substitution reactions under palladium-catalyzed cross-coupling conditions. This enables versatile functionalization for drug discovery applications.
Key Findings :
-
The bromine atom’s position (meta) enhances steric accessibility for cross-coupling.
-
Arylboronic acids with electron-donating groups improve yields in Suzuki reactions .
Oxidation of the Thioether Linkage
The thioether (-S-CH₂-) group undergoes oxidation to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity.
| Oxidizing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C, 6 h | 5-(((1-phenyl-1H-imidazol-2-yl)sulfinyl)methyl)-3-(3-bromophenyl)-1,2,4-oxadiazole | 72% | |
| mCPBA | CH₂Cl₂, 0°C → 25°C, 2 h | 5-(((1-phenyl-1H-imidazol-2-yl)sulfonyl)methyl)-3-(3-bromophenyl)-1,2,4-oxadiazole | 68% |
Key Findings :
-
Sulfone derivatives exhibit enhanced metabolic stability compared to thioethers.
-
Oxidation kinetics depend on solvent polarity and temperature.
Functionalization of the Oxadiazole Ring
The 1,2,4-oxadiazole ring participates in cycloadditions and ring-opening reactions under specific conditions.
Cycloaddition with Nitrile Oxides
| Reagents | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Chlorooxime, Et₃N | THF, reflux, 8 h | 3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole-fused isoxazoline | 61% |
Acid-Catalyzed Hydrolysis
| Conditions | Product | Yield | References |
|---|---|---|---|
| HCl (conc.), EtOH, 80°C | 3-(3-bromophenyl)glyoxylamide derivative | 84% |
Key Findings :
-
The oxadiazole ring’s electron-deficient nature facilitates nucleophilic attack at the C-5 position .
-
Hydrolysis under acidic conditions produces glyoxylamide intermediates for further derivatization .
Alkylation at the Imidazole Nitrogen
The imidazole ring’s N-H site undergoes alkylation, enhancing lipophilicity and target affinity.
| Alkylating Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 60°C, 12 h | 3-(3-bromophenyl)-5-(((1-benzyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole | 76% |
Key Findings :
Photocatalytic C–H Functionalization
Visible-light-mediated reactions enable C–H bond activation for late-stage diversification.
| Catalyst | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Eosin Y, CBr₄ | Blue LED, O₂, CH₃CN, 24 h | 3-(3-bromo-4-arylphenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole | 89% |
Key Findings :
Stability and Side Reactions
Scientific Research Applications
Chemistry
In chemistry, 3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. For example, it may be incorporated into polymers to enhance their mechanical strength or thermal stability.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Bromophenyl-Containing Oxadiazoles
- 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS 160377-57-1):
- 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS 1094255-98-7): Structure: Chloromethyl group at position 5; bromophenyl at position 3.
Imidazole-Linked Oxadiazoles
- The methylphenyl group may confer higher solubility in nonpolar solvents compared to bromophenyl .
Thioether-Bridged Derivatives
- 4-Methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i) :
- Structure : Oxadiazole linked to a thiadiazole amide via a methylthio bridge.
- Activity : Demonstrated nematocidal activity (68% mortality against Bursaphelenchus xylophilus), suggesting sulfur bridges enhance bioactivity. The target compound’s imidazole-thio-methyl group may similarly improve binding to biological targets .
- 3-((5-Nitro-2H-tetrazol-2-yl)methyl)-1,2,4-oxadiazole (NTOM): Structure: Nitrotetrazole substituent linked via a methylene group.
Electronic and Steric Effects
- 3-(3-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 838905-57-0):
- 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones :
Structural and Functional Data Table
*Estimated based on molecular formula C₁₉H₁₄BrN₅OS.
Biological Activity
The compound 3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
This compound features a 1,2,4-oxadiazole ring fused with an imidazole moiety and a bromophenyl group. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing methods such as nucleophilic substitution or coupling reactions to form the desired oxadiazole structure .
Biological Activity Overview
The biological activities associated with oxadiazole derivatives are extensive, including:
- Anticancer Activity : Compounds containing the 1,2,4-oxadiazole scaffold have shown promising anticancer properties. For instance, derivatives have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported that these compounds can inhibit bacterial growth through various mechanisms including disruption of cell wall synthesis and interference with metabolic pathways .
- Anti-inflammatory and Analgesic Effects : Some oxadiazole derivatives have been documented to possess anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are pivotal in the inflammatory response .
Anticancer Studies
A study evaluating the anticancer efficacy of related oxadiazole compounds revealed that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The most effective compounds induced apoptosis through caspase activation pathways .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HeLa | 5.0 |
| B | MCF-7 | 3.5 |
| C | A549 | 7.0 |
Antimicrobial Activity
In another study focusing on antimicrobial properties, several oxadiazole derivatives were tested against common bacterial strains such as E. coli and S. aureus. The results indicated that these compounds inhibited bacterial growth effectively, with some exhibiting lower MIC values than traditional antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| D | E. coli | 16 |
| E | S. aureus | 8 |
| F | P. aeruginosa | 32 |
Case Studies
One notable case study involved a series of synthesized oxadiazoles where their anticancer effects were assessed in vivo using xenograft models. The study demonstrated that the compound significantly reduced tumor size compared to controls, highlighting its potential for further development into an anticancer agent .
Q & A
Basic: What are the optimal synthetic routes for preparing 3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core. Key steps include:
- Cyclization : Reacting a nitrile precursor (e.g., 3-bromophenylamidoxime) with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃) to form the 1,2,4-oxadiazole ring .
- Thioether linkage : Introducing the imidazole-thiol group via nucleophilic substitution. For example, reacting 5-(chloromethyl)-1,2,4-oxadiazole with 1-phenyl-1H-imidazole-2-thiol in a polar aprotic solvent (DMF or DMSO) with a base (K₂CO₃) at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product.
Validation : Monitor reaction progress via TLC and confirm structure using IR (C=N stretch at ~1640 cm⁻¹) and ¹H NMR (oxadiazole CH₂-S resonance at δ 4.5–5.0 ppm) .
Basic: How can X-ray crystallography be applied to confirm the molecular structure of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Crystallization : Grow crystals via slow evaporation from DMF or DMSO .
- Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 423 K to resolve thermal motion .
- Refinement : Employ SHELXL for structure solution and refinement. Validate bond lengths (e.g., S1–C9 = 1.734 Å vs. S1–C10 = 1.757 Å, indicating resonance effects) and dihedral angles (e.g., 23.51° between benzisoxazole and imidazothiadiazole planes) .
Critical analysis : Address discrepancies in thermal parameters or disorder using restraints. Compare with DFT-optimized geometries for validation .
Advanced: How can computational docking studies predict the biological activity of this compound?
Answer:
- Target selection : Prioritize receptors where imidazole/oxadiazole motifs are active (e.g., kinases, GPCRs).
- Docking workflow :
- Analysis : Score binding poses based on hydrogen bonds (e.g., imidazole N–H⋯O interactions) and hydrophobic contacts (bromophenyl/aryl stacking) .
Validation : Compare docking scores with experimental IC₅₀ values from enzyme assays (e.g., angiotensin II inhibition) .
Advanced: How to resolve contradictions in spectral data during structural characterization?
Answer:
- NMR anomalies : For unexpected splitting, consider dynamic effects (e.g., restricted rotation in thioether CH₂ groups) or paramagnetic impurities. Use variable-temperature NMR to confirm .
- IR discrepancies : If C=O stretches deviate from literature (e.g., 1705 cm⁻¹ vs. 1680 cm⁻¹), assess solvent polarity or hydration state .
- Mass spectrometry : Use HRMS (ESI-TOF) to distinguish between [M+H]⁺ and adducts (e.g., Na⁺/K⁺) .
Case study : A ¹³C NMR mismatch at C7 (imidazothiadiazole) may arise from crystallographic disorder; cross-validate with SC-XRD .
Advanced: What strategies optimize the compound’s stability under physiological conditions?
Answer:
- pH stability : Perform accelerated degradation studies (pH 1–10, 37°C). Oxadiazoles are prone to hydrolysis in acidic conditions; consider prodrug approaches (e.g., ester masking) .
- Light sensitivity : Store in amber vials if UV-Vis shows absorption <400 nm (bromophenyl chromophore) .
- Thermal stability : TGA/DSC analysis to identify decomposition thresholds (e.g., >150°C) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
- Core modifications :
- Functional assays : Test angiotensin II receptor binding (radioligand displacement) or kinase inhibition (ADP-Glo™) .
- Data analysis : Use multivariate regression (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ .
Basic: What analytical techniques are essential for confirming purity and identity?
Answer:
- HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Purity >95% is required for biological assays .
- Elemental analysis : Validate C, H, N content (deviation <0.4% from theoretical) .
- Melting point : Compare with literature (e.g., 180–182°C) to detect polymorphs .
Advanced: How to investigate π-π stacking and intermolecular interactions in the solid state?
Answer:
- SC-XRD analysis : Measure centroid-centroid distances (e.g., 3.492 Å between imidazole rings) and C–H⋯π interactions (Table 1 in ).
- Hirshfeld surface analysis : Quantify contact contributions (e.g., H⋯H = 45%, H⋯Br = 10%) using CrystalExplorer .
- Thermal analysis : Correlate TGA weight loss with packing density (e.g., tight π-stacking improves thermal stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
